2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime
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Overview
Description
2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime is a chemical compound with the molecular formula C19H18ClN3O5 and a molecular weight of 403.82 g/mol . This compound is known for its unique structure, which includes a cyclohexanone core, a dinitrophenyl group, and a chlorobenzyl oxime moiety. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime involves several steps. One common method includes the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine to form cyclohexanone 2,4-dinitrophenylhydrazone . This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the final oxime product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, leading to the formation of various substituted derivatives
Common reagents used in these reactions include hydroxide ions, cationic micelles, and non-ionic micelles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime has several scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime involves the cleavage of the N-O bond in the oxime group. This reaction is influenced by the presence of surfactants, which can accelerate the reaction by forming micelles . The molecular targets and pathways involved in the compound’s effects are primarily related to its ability to undergo nucleophilic addition-elimination reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime can be compared with other similar compounds, such as:
Cyclohexanone 2,4-dinitrophenylhydrazone: This compound is a precursor in the synthesis of the oxime and has similar chemical properties.
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime: This compound has a fluorobenzyl group instead of a chlorobenzyl group, leading to different reactivity and applications.
O-(N-(2,4-dichlorophenyl)carbamoyl)cyclohexanone oxime: This compound has a carbamoyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXJTNNYJDQXBU-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OCC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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